molecular formula C19H19NO4S2 B3010527 methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 2034298-63-8

methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No.: B3010527
CAS No.: 2034298-63-8
M. Wt: 389.48
InChI Key: XDBIXQCWXRWVCH-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

A study focused on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally related to methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate. This research is crucial for identifying metabolites in clinical toxicology screenings and understanding the enzymatic pathways involved in their metabolism. Ester hydrolysis was found to be a significant metabolic pathway, with various cytochrome P450 isozymes involved in the process (Richter et al., 2022).

Molecular Structure and Vibrational Analysis

Another study explored the molecular structure and vibrational analysis of a compound similar to this compound. The research utilized experimental and theoretical approaches, including Density Functional Theory (DFT), to understand the electronic delocalization within the molecule. This study contributes to the knowledge of molecular behavior and reactivity, which is essential for designing molecules with desired properties (Vetrivelan, 2019).

Intramolecular Interactions in Sulphoxides and Sulphilimines

Intramolecular interactions, specifically sulphur(IV)-oxygen interactions, in compounds containing benzoate groups similar to the one , were investigated to understand their impact on molecular conformation and reactivity. This research provides insights into how intramolecular forces influence the stability and behavior of such compounds, which is valuable for designing molecules with specific orientations and properties (Kucsman et al., 1984).

Corrosion Inhibition Properties

The corrosion inhibition properties of derivatives containing 1,3,4-oxadiazole units, which are structurally related to the compound , were assessed for their effectiveness in protecting mild steel in acidic environments. This research highlights the potential application of such compounds in materials science, particularly in corrosion protection (Ammal et al., 2018).

Analytical Profiles of Synthetic Cannabinoid Receptor Agonists

The analytical profiles of a group of synthetic cannabinoid receptor agonists were characterized to aid forensic and clinical investigations. Understanding the analytical properties of these compounds is essential for their detection and analysis in various biological matrices, contributing to the fields of forensic science and toxicology (Brandt et al., 2020).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-13(11-15-12-25-18-6-4-3-5-17(15)18)20-26(22,23)16-9-7-14(8-10-16)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBIXQCWXRWVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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